



## MOPAC Technical Support Center: Troubleshooting Self-Consistency Errors

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This technical support guide is designed for researchers, scientists, and drug development professionals who encounter the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error during their MOPAC calculations. This error indicates that the Self-Consistent Field (SCF) procedure, an iterative process to solve the Hartree-Fock equations, has failed to converge. This guide provides a structured approach to diagnosing and resolving this common issue.

### Frequently Asked Questions (FAQs)

Q1: What does the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error in MOPAC signify?

A1: This error means that the iterative process used to calculate the electronic structure of your molecule did not converge to a stable solution. In each step of the SCF procedure, a new electron density is calculated from the previous one. This process is repeated until the electron density, and therefore the total energy, no longer changes between iterations. If the calculation exceeds the maximum number of iterations without reaching this stable point, the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error is reported.

Q2: What are the common causes for SCF convergence failure in MOPAC?

A2: Several factors can lead to SCF convergence failure:

 Poor Initial Geometry: An unrealistic or high-energy initial molecular structure is a frequent cause. This can lead to large changes in the electron density between SCF iterations, causing oscillations.



- Difficult Electronic Structures: Molecules with unusual electronic structures, such as those
  with multiple resonance forms, biradical character, or near-degenerate frontier molecular
  orbitals (a small HOMO-LUMO gap), can be challenging to converge.
- Charge Oscillations: In some cases, the charge distribution oscillates between iterations, where a large charge builds up on an atom in one iteration and is then overcompensated for in the next.[1]
- Slow Convergence: The SCF procedure may be converging, but too slowly to reach the criterion within the default number of iterations.[1]

Q3: Are there any simple initial steps I can take to resolve this error?

A3: Yes, before attempting more advanced solutions, consider these initial steps:

- Check Your Input Geometry: Carefully inspect your input coordinates for any unrealistic bond lengths, angles, or steric clashes. It is often beneficial to perform a preliminary geometry optimization with a less computationally demanding method or a molecular mechanics force field.
- Restart the Calculation: Sometimes, simply restarting the calculation can be effective.
   MOPAC may use a different initial guess for the density matrix, which might lead to convergence.

### **Troubleshooting Guide: A Step-by-Step Protocol**

If the initial steps do not resolve the convergence failure, a more systematic approach is required. The following protocol outlines a series of computational experiments to achieve self-consistency.

# Experimental Protocol: Systematic Troubleshooting of SCF Convergence

- Initial Assessment and Geometry Refinement:
  - Methodology: Carefully examine the initial molecular geometry for any anomalies. If possible, perform a quick geometry optimization using a molecular mechanics method



(e.g., using software like Avogadro or ArgusLab) before submitting to MOPAC.

- Rationale: A more reasonable starting geometry reduces the initial energy and can prevent large, destabilizing changes in the electronic structure during the early SCF cycles.
- Employing MOPAC's Built-in Convergence Enhancers:
  - Methodology: Modify your MOPAC input file to include keywords that activate different SCF convergence algorithms. It is recommended to try these in the order presented in the table below, starting with the less computationally intensive options.
  - Rationale: MOPAC includes several powerful algorithms designed to handle different types
     of convergence problems, from simple oscillations to more complex issues.[1]

# Data Presentation: Comparison of MOPAC SCF Convergence Keywords



Keyword	Description & Intended Use	Relative Computational Cost	Key Parameters & Starting Values
(Default)	MOPAC's standard converger, which includes techniques like oscillation damping and three-point density matrix interpolation.[1]	Low	N/A
SHIFT=n.n	This keyword shifts the energy of the virtual molecular orbitals, which can help to damp oscillations.[1] It is particularly useful for systems with a small HOMO-LUMO gap.	Low	Start with SHIFT=5.0. The value can be increased if oscillations persist.
PULAY	Implements Pulay's Direct Inversion in the Iterative Subspace (DIIS) method. This method is very effective for many systems but can sometimes lead to slow convergence.	Medium	No parameters. Can be combined with SHIFT.
CAMP or CAMP-KING	Utilizes the Camp- King converger, a robust algorithm that is almost guaranteed to achieve convergence. However, it is	High	No parameters. Should be used as a last resort.

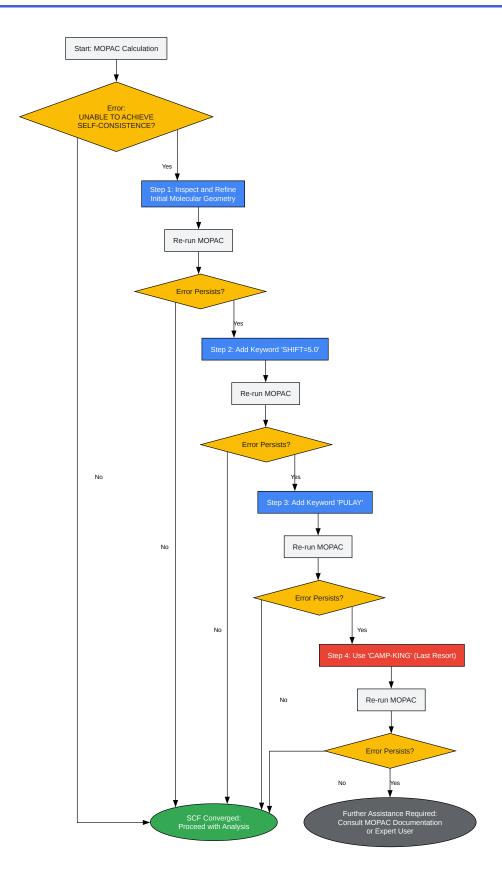


	significantly more time-consuming.	
	In MOZYME calculations, this	Values in the range of
DAMP=n.nn	keyword can be used Low	0.5 are often
	to damp SCF	successful.
	oscillations.	

# Mandatory Visualization Logical Workflow for Troubleshooting SCF Convergence

The following diagram illustrates a logical workflow for addressing the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error in MOPAC.





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Caption: A flowchart for systematically troubleshooting MOPAC SCF convergence errors.



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#### References

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